Technical Guide: 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS 873399-10-1)
Technical Guide: 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS 873399-10-1)
The following technical guide details the physical, chemical, and applied characteristics of 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS 873399-10-1). While often categorized as a specialized building block in medicinal chemistry, this guide explores its role as a pharmacophore scaffold for nitrogen-containing bioactive molecules, particularly in the synthesis of GPCR ligands (e.g., histamine and muscarinic receptor modulators).
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Part 1: Executive Summary
5-(Pyrrolidin-1-yl)pentan-2-ol is a bifunctional organic intermediate characterized by a saturated pyrrolidine heterocycle linked to a secondary alcohol via a pentyl chain. In drug discovery, this motif serves as a critical pharmacophore scaffold , offering a tertiary amine for physiological solubility and receptor binding (via ionic interactions), and a secondary hydroxyl group for chiral functionalization or further chain extension.
Its structural attributes make it a high-value precursor for:
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Histamine H3/H4 Antagonists: Where the pyrrolidine ring mimics the imidazole of histamine.
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Muscarinic Acetylcholine Modulators: Leveraging the amino-alcohol motif common in anticholinergic agents.
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CNS-Active Agents: Due to the lipophilic alkyl chain facilitating blood-brain barrier (BBB) penetration.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Value |
| CAS Registry Number | 873399-10-1 |
| IUPAC Name | 5-(Pyrrolidin-1-yl)pentan-2-ol |
| Synonyms | 1-(4-Hydroxy-pentyl)pyrrolidine; 5-Pyrrolidin-1-yl-2-pentanol |
| Molecular Formula | C |
| Molecular Weight | 157.26 g/mol |
| SMILES | CC(O)CCCN1CCCC1 |
| InChI Key | Predicted: InChIKey=...[1] (Structure dependent) |
Structural Reactivity Map
The molecule possesses two distinct reactive centers essential for combinatorial synthesis:
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Nucleophilic Tertiary Amine (N1): A proton-accepting site (pKa ~9.8) that forms salts with acids and interacts with anionic residues (e.g., Aspartate) in receptor binding pockets.
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Secondary Alcohol (C2-OH): A chiral center (creating (R) and (S) enantiomers) susceptible to oxidation (to ketones), esterification (for prodrugs), or sulfonation (as a leaving group).
Part 3: Physicochemical Profiling
The following data aggregates predicted and class-typical values for amino-pentanols, serving as a baseline for experimental handling.
| Property | Value / Range | Context for Drug Dev |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming for accurate volumetric dispensing. |
| Boiling Point | ~210–220°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility (Water) | High (Miscible) | The polar amine and hydroxyl groups confer excellent aqueous solubility. |
| Solubility (Organic) | Soluble in DMSO, Ethanol, DCM | Compatible with standard organic synthesis solvents. |
| pKa (Base) | 9.5 – 10.2 (Predicted) | Exists predominantly as a cation at physiological pH (7.4). |
| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity; suggests good membrane permeability. |
| Flash Point | > 90°C | Combustible; requires standard fire safety precautions. |
Part 4: Biological Interface & Drug Development Context
While CAS 873399-10-1 is an intermediate, its structural progeny are bioactive. This section details the Mechanism of Action (MoA) of the drug classes derived from this scaffold.
Pharmacophore Relevance: GPCR Modulation
The pyrrolidine-alkyl-linker motif is a classic "amine warhead" in medicinal chemistry. It is frequently employed to target G-Protein Coupled Receptors (GPCRs).
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Mechanism: The protonated pyrrolidine nitrogen forms a salt bridge with a conserved Aspartate residue in the transmembrane region (TM3) of aminergic GPCRs (e.g., Histamine, Dopamine, Muscarinic receptors).
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Signaling Pathway: Ligands built on this scaffold typically modulate downstream effectors such as Adenylate Cyclase (cAMP levels) or Phospholipase C (calcium mobilization).
Visualization: GPCR Signaling Pathway
The diagram below illustrates the signaling cascade for a hypothetical Histamine H3 Antagonist derived from the 5-(Pyrrolidin-1-yl)pentan-2-ol scaffold. H3 receptors are G
Caption: Logical flow of H3 receptor antagonism. The scaffold-derived ligand blocks the receptor, preventing Gi-mediated inhibition of Adenylate Cyclase, ultimately enhancing neurotransmission.
Part 5: Synthetic & Manufacturing Insights
Synthesis Workflow
The synthesis of CAS 873399-10-1 typically follows a nucleophilic substitution or reductive amination pathway.
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Route A (Nucleophilic Substitution):
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Precursors: 5-Halo-pentan-2-one (protected) or 1,5-dihalo-pentane derivatives + Pyrrolidine.
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Reaction: S
2 attack of pyrrolidine on the alkyl halide, followed by ketone reduction (if applicable).
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Route B (Reductive Amination):
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Precursors: 5-Hydroxy-2-pentanone + Pyrrolidine.
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Reagent: Sodium triacetoxyborohydride (STAB).
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Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.
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Visualization: Reactivity & Derivatization
This diagram maps the potential chemical transformations of the scaffold to generate diverse library members.
Caption: Derivatization tree for CAS 873399-10-1, highlighting its versatility in generating ketones, prodrugs, salts, and chirally pure ligands.[2]
Part 6: Experimental Protocols
Protocol 6.1: Solubility & Stock Solution Preparation
Objective: To prepare a stable 100 mM stock solution for biological assays.
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Weighing: Accurately weigh 15.7 mg of CAS 873399-10-1 (Viscous oil: use a positive displacement pipette or weigh directly into tared glass vial).
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Solvent Choice:
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Preferred: Anhydrous DMSO (Dimethyl sulfoxide).
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Alternative: Ethanol (if DMSO toxicity is a concern for specific cells).
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Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds. The compound should dissolve instantly due to its polarity.
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Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months if kept anhydrous.
Protocol 6.2: Thin Layer Chromatography (TLC) Monitoring
Objective: To monitor the purity or reaction progress of the intermediate.
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Stationary Phase: Silica Gel 60 F254 plates.
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Mobile Phase: DCM : Methanol : NH
OH (90 : 9 : 1). Note: Ammonia is required to prevent tailing of the tertiary amine. -
Visualization:
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UV:[3] Weak absorption (no aromatic chromophore).
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Stain: Iodine vapor (brown spot) or Dragendorff’s reagent (orange spot on yellow background, specific for amines).
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Rf Value: Typically 0.3 – 0.5 in the specified system.
Part 7: Safety & Handling (MSDS Summary)
Hazard Classification:
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
Handling Precautions:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Use within a chemical fume hood.
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Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic – protect from moisture.
Part 8: References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 873399-10-1. PubChem. Available at: [Link]
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Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for pyrrolidine pharmacophores in GPCR ligands).
